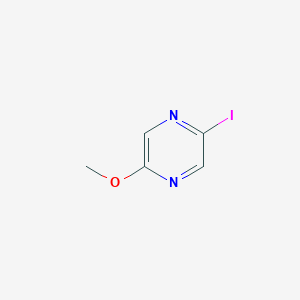

2-Iodo-5-methoxypyrazine

描述

Significance of Halogenated Pyrazines in Organic Synthesis

Halogenated pyrazines are a cornerstone of modern heterocyclic chemistry, primarily serving as versatile substrates in transition metal-catalyzed cross-coupling reactions. utwente.nlrsc.org The presence of a halogen atom (such as chlorine, bromine, or iodine) on the electron-deficient pyrazine (B50134) ring creates a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. utwente.nl This capability is fundamental to molecular construction and is widely exploited in the synthesis of pharmaceuticals and other functional materials. utwente.nltandfonline.com

A range of powerful palladium-catalyzed reactions, including the Suzuki, Stille, Sonogashira, and Heck couplings, are frequently employed to functionalize halogenated pyrazines. utwente.nlwikipedia.org These methods allow for the precise and efficient introduction of diverse aryl, alkyl, and alkynyl groups. utwente.nl The reactivity of the halogenated pyrazine in these couplings is influenced by the nature of the halogen, with iodinated pyrazines generally exhibiting higher reactivity compared to their brominated or chlorinated analogs. This predictable reactivity allows for selective transformations on poly-halogenated systems. Furthermore, the pyrazine scaffold itself is found in many biologically active natural products, making halogenated pyrazines popular and important starting materials for the synthesis of new therapeutic agents, including potential antimicrobial and anticancer drugs. utwente.nlontosight.ainih.gov

Role of Methoxypyrazines in Heterocyclic Chemistry

Methoxypyrazines are a notable subclass of pyrazine compounds characterized by the presence of a methoxy (B1213986) (-OCH3) group attached to the pyrazine ring. drugbank.com This family of compounds is well-known in nature, particularly in the food and beverage industries, where they are recognized as potent aroma compounds responsible for the characteristic "green" or "bell pepper" notes in certain grape varieties and wines. acs.orgitjfs.com For instance, 2-isobutyl-3-methoxypyrazine (B1223183) is a well-known flavor compound. drugbank.com The biosynthesis of these molecules in plants is a subject of ongoing research. acs.org

Beyond their sensory properties, the pyrazine ring system is a key component in many compounds with significant biological activities. tandfonline.comontosight.ai Pyrazine derivatives have been investigated for a wide range of pharmacological applications, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The methoxy group can influence a molecule's physical and biological properties, such as solubility and its ability to interact with biological targets. chemimpex.com Consequently, methoxypyrazine derivatives are valuable scaffolds in medicinal chemistry for the development of new drugs. tandfonline.comontosight.ai

Overview of Research Trajectories for 2-Iodo-5-methoxypyrazine

The research interest in this compound and its close analogs lies in its utility as a specialized chemical intermediate. The molecule combines the high reactivity of the iodo-substituent in cross-coupling reactions with the electronic and steric influence of the methoxy group. This structure is particularly useful in complex syntheses that require sequential and site-selective functionalization of the pyrazine core.

A significant research trajectory involves using multi-halogenated methoxypyrazines, such as 5-bromo-2-iodo-3-methoxypyrazine (B22230), as building blocks. cymitquimica.com In such compounds, the differential reactivity of the bromine and iodine atoms allows for controlled, stepwise introduction of different substituents. The carbon-iodine bond is typically more reactive in palladium-catalyzed couplings, enabling the first synthetic transformation to occur at the 2-position, followed by a subsequent reaction at the less reactive 5-position. This strategy provides a powerful tool for creating highly substituted, unsymmetrical pyrazine derivatives that would be difficult to access through other means. These complex pyrazines are often key intermediates in the synthesis of high-value products, including pharmaceuticals and materials for organic electronics. cymitquimica.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 942624-06-8 | bldpharm.comchemical-suppliers.eueoscmo.comsigmaaldrich.comlgcstandards.com |

| Molecular Formula | C₅H₅IN₂O | eoscmo.comnih.gov |

| Molecular Weight | 236.01 g/mol | eoscmo.comnih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=CN=C(C=N1)I | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-methoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFAIJRBHBVJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743735 | |

| Record name | 2-Iodo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942624-06-8 | |

| Record name | 2-Iodo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 5 Methoxypyrazine and Its Precursors

Strategies for Regioselective Functionalization of the Pyrazine (B50134) Core

The precise installation of substituents onto the pyrazine ring is a formidable challenge due to the electronic nature of the diazine system. The development of regioselective functionalization strategies is therefore paramount for the efficient synthesis of specifically substituted pyrazines like 2-iodo-5-methoxypyrazine.

Introduction of the Methoxy (B1213986) Group

The methoxy group can be introduced onto the pyrazine ring through several methods, primarily involving nucleophilic substitution of a halogen or by O-methylation of a corresponding pyrazinone.

A prevalent and efficient method for introducing a methoxy group onto a pyrazine ring is through the nucleophilic displacement of a halogen atom, typically chlorine or bromine, by a methoxide (B1231860) source. This alkoxy-dehalogenation is particularly effective when starting from dihalogenated pyrazines, where regioselectivity can often be controlled.

A direct and high-yielding synthesis of 2-bromo-5-methoxypyrazine (B117211), a key precursor to the target molecule, has been reported starting from 2,5-dibromopyrazine (B1339098). google.com In this procedure, 2,5-dibromopyrazine is treated with a solution of sodium methoxide in methanol. The reaction proceeds smoothly at room temperature to afford 2-bromo-5-methoxypyrazine in quantitative yield. google.comgoogleapis.com This high regioselectivity is attributed to the electronic properties of the pyrazine ring and the nature of the halogen leaving groups.

Similarly, the synthesis of 2-chloro-6-methoxypyrazine (B1588585) from 2,6-dichloropyrazine (B21018) has been achieved by refluxing with sodium methoxide in methanol. osti.gov This reaction also demonstrates the utility of alkoxy-dehalogenation for preparing methoxylated pyrazine intermediates.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,5-Dibromopyrazine | Sodium methoxide (25 wt% in methanol), THF, 0°C to room temperature, 37 hours | 2-Bromo-5-methoxypyrazine | 100 | google.comgoogleapis.com |

| 2,6-Dichloropyrazine | Sodium methoxide, Methanol, Reflux, 6 hours | 2-Chloro-6-methoxypyrazine | - | osti.gov |

| 2,3-Dichloropyrazine | Sodium, Methanol, Reflux, 5-10 hours | 2-Chloro-3-methoxypyrazine | - | prepchem.com |

| 2-Amino-3,5-dibromopyrazine | Sodium, Methanol, Boil, 9 hours | 2-Amino-3-methoxy-5-bromopyrazine | - | prepchem.com |

An alternative strategy for the introduction of a methoxy group is the O-methylation of a corresponding hydroxypyrazine, which exists in tautomeric equilibrium with its pyrazin-2(1H)-one form. This approach avoids the use of halogenated precursors. The methylation of the pyrazinone tautomer can, however, present challenges in selectivity, as N-methylation can occur concurrently. researchgate.net

For instance, the methylation of a pyrazinone intermediate using potassium salts and dimethyl sulfate (B86663) has been observed to lead exclusively to N-methylation. researchgate.net Achieving selective O-methylation often requires specific reagents and conditions that favor reaction at the oxygen atom of the ambident anion formed from the pyrazinone. While a powerful method, the challenge of controlling O- versus N-alkylation must be carefully considered for each specific substrate. researchgate.net

Introduction of the Iodo Group

The iodo group is a versatile handle for further functionalization, particularly in cross-coupling reactions. Its introduction onto the pyrazine ring can be accomplished either through direct iodination of an activated pyrazine core or via a halogen exchange reaction from a brominated precursor.

Direct iodination of aromatic systems, including heterocycles, can be achieved using various iodinating agents. For activated aromatic compounds, such as those bearing electron-donating groups like a methoxy substituent, N-iodosuccinimide (NIS) is a commonly employed reagent. commonorganicchemistry.comorganic-chemistry.orgsioc-journal.cn The reaction is often facilitated by the addition of an acid catalyst, such as trifluoroacetic acid, which enhances the electrophilicity of the iodine source. organic-chemistry.org

The regioselective iodination of methoxy-substituted aromatic compounds with NIS generally occurs at the position para to the methoxy group, provided it is sterically accessible. mdma.ch In the context of synthesizing this compound, a potential route would involve the direct iodination of 2-methoxypyrazine. The methoxy group at the 2-position would activate the pyrazine ring towards electrophilic substitution, and the iodine would be expected to substitute at the 5-position.

| Substrate Type | Reagents and Conditions | Product Feature | Reference |

| Methoxy-substituted aromatics | N-Iodosuccinimide (NIS), Trifluoroacetic acid (catalytic), Acetonitrile | Regioselective iodination | organic-chemistry.org |

| Activated aromatic compounds | N-Iodosuccinimide (NIS), Acetonitrile | Nuclear iodination | mdma.ch |

A widely used and reliable method for the synthesis of iodoarenes is the halogen exchange (Finkelstein-type) reaction, where a bromo or chloro substituent is displaced by iodide. This approach is particularly useful for heterocycles where direct iodination might lack selectivity or lead to side reactions.

Multi-Step Synthetic Sequences and Convergence Strategies

The preparation of this compound often involves carefully planned multi-step sequences. These routes are designed to be efficient and high-yielding, frequently employing convergent strategies where different fragments of the molecule are synthesized separately and then combined in the later stages.

Sequential Halogenation and Methoxylation Protocols

A common and effective strategy for the synthesis of this compound involves the sequential introduction of halogen and methoxy groups onto a pyrazine core. The electron-deficient nature of the pyrazine ring makes it amenable to functionalization through nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com

The order of these introductions is critical. For instance, starting with a dihalopyrazine, such as 2,5-dibromopyrazine, allows for selective functionalization. One of the bromine atoms can be selectively displaced by a methoxy group, followed by the conversion of the remaining bromine to an iodine. Suzuki coupling reactions have been reported for the arylation of bromopyrazines, demonstrating the feasibility of selective transformations on halogenated pyrazine rings. rsc.org For example, the reaction of 2,5-dibromo-3-methoxypyrazine (B1588872) with protected indolylboronic acids resulted in the selective arylation at the 2-position. rsc.org

Another approach involves the direct iodination of a methoxypyrazine precursor. However, electrophilic halogenation of the electron-deficient pyrazine ring can be challenging and often requires the presence of activating groups. thieme-connect.de The use of N-halosuccinimides is a common method for the halogenation of aminopyrazines, which can then be further functionalized. thieme-connect.de

The table below summarizes some examples of sequential functionalization on pyrazine rings.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid, Pd(PPh₃)₄ | 2-Bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid, Pd(PPh₃)₄ | 2-Bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39 | rsc.org |

| 5-Bromoimidazo[1,2-a]pyrazines | Imidazoleboronic acid | 5-(Imidazol-1-yl)imidazo[1,2-a]pyrazine | 75 | rsc.org |

Synthesis from Pyrazine Derivatives (e.g., Aminopyrazines)

Aminopyrazines serve as versatile precursors for the synthesis of this compound. The amino group can direct electrophilic substitution and can also be converted into other functional groups. For example, 2-aminopyrazine (B29847) can be halogenated, often with high regioselectivity. thieme-connect.de A patent describes the synthesis of 2-amino-5-iodopyridine (B21400) by treating 2-aminopyridine (B139424) with iodine in water, followed by the addition of hydrogen peroxide. google.com A similar strategy could potentially be adapted for the synthesis of 2-amino-5-iodopyrazine.

Once the iodo group is in place, the amino group can be converted to a methoxy group through a variety of methods, such as a Sandmeyer-type reaction followed by methoxylation. Alternatively, the amino group can be diazotized and subsequently displaced by a methoxide. A study on the synthesis of 2-hydroxy-5-methoxypyrazine started from aminopyrazine, highlighting the utility of this precursor. researchgate.net

Research has also explored the conversion of substituted benzoic acids to anilines, which could be conceptually applied to pyrazine carboxylic acids. For example, 2-iodo-5-methoxybenzoic acid has been converted to 2-iodo-5-methoxyaniline (B114526) in good yield. rsc.org

| Precursor | Transformation | Product | Reference |

| 2-Aminopyridine | Iodination | 2-Amino-5-iodopyridine | google.com |

| Aminopyrazine | Multi-step synthesis | 2-Hydroxy-5-methoxypyrazine | researchgate.net |

| 2-Iodo-5-methoxybenzoic acid | Curtius rearrangement | 2-Iodo-5-methoxyaniline | rsc.org |

Cycloaddition and Aromatization Pathways for Pyrazine Ring Formation

Building the pyrazine ring from acyclic precursors is a fundamental approach that offers great flexibility in introducing desired substituents. These methods typically involve the condensation of two key building blocks followed by an aromatization step.

A classical and widely used method is the condensation of α-dicarbonyl compounds with 1,2-diamines. dur.ac.uk Variations of this method allow for the synthesis of asymmetrically substituted pyrazines. The self-condensation of two molecules of an α-aminocarbonyl compound can also lead to a dihydropyrazine, which is then oxidized to the aromatic pyrazine. unimas.mynih.gov

More advanced cycloaddition strategies have also been developed. For instance, a rhodium-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles has been shown to produce trisubstituted pyrazines through the in-situ formation of dihydropyrazines followed by elimination. acs.org Another approach involves a domino process starting from an α-haloketone, an azide, and an N-substituted pyrrole-2-carboxaldehyde to form polysubstituted pyrrolo[1,2-a]pyrazines. This sequence involves in situ generation of an α-iminoketone, intermolecular Mannich reaction, intramolecular imine formation, and finally aromatization. researchgate.net

The synthesis of the pyrazine ring can also be achieved through thermal electrocyclization and aromatization of suitable precursors. unimas.my These methods provide access to a wide range of pyrazine derivatives that can subsequently be functionalized to yield target molecules like this compound.

| Reaction Type | Precursors | Intermediate/Key Step | Product | Reference |

| Condensation | α-Dicarbonyl, 1,2-Diamine | Dihydropyrazine formation | Substituted Pyrazine | dur.ac.uk |

| Self-condensation | α-Aminocarbonyl | Dihydropyrazine formation and oxidation | Substituted Pyrazine | unimas.mynih.gov |

| Rh-catalyzed cycloaddition | 2H-Azirine, N-Sulfonyl-1,2,3-triazole | Dihydropyrazine formation | Trisubstituted Pyrazine | acs.org |

| Domino reaction | α-Haloketone, Azide, Pyrrole-2-carboxaldehyde | α-Iminoketone generation, Mannich reaction, Aromatization | Polysubstituted Pyrrolo[1,2-a]pyrazine | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of pyrazine derivatives.

Solvent-Free Reaction Conditions

Performing reactions without a solvent or in environmentally benign solvents like water can significantly reduce the environmental impact of a synthetic process. While specific solvent-free methods for this compound are not widely reported, related syntheses have demonstrated the feasibility of this approach. For example, the synthesis of pyrazinones has been achieved in high yields under solvent-free conditions by reacting ethane-1,2-diamine with certain precursors at elevated temperatures. thieme-connect.de A patent for the synthesis of 2-amino-5-iodopyridine utilizes water as the solvent, avoiding the use of organic solvents and the associated waste. google.com These examples suggest that solvent-free or aqueous conditions could be developed for the synthesis of this compound and its precursors.

Continuous-Flow Systems for Pyrazine Derivative Synthesis

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These systems are well-suited for green chemistry applications.

The synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow system. rsc.orgresearchgate.net This enzymatic process, catalyzed by immobilized lipase, allows for the efficient production of various pyrazinamide derivatives with good scalability. rsc.orgresearchgate.netrsc.org Another example is the synthesis of tetrahydropyridopyrazine derivatives using a continuous-flow hydrogenation reactor, which generates hydrogen in situ from the electrolysis of water. atmiyauni.ac.in This method combines multiple steps, including a chloro-amine coupling, hydrogenation, and cyclization, into a single, efficient process. atmiyauni.ac.in The development of similar continuous-flow systems for the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

| Green Chemistry Approach | Reaction | Key Features | Reference |

| Solvent-Free | Ethane-1,2-diamine reaction | High temperature, no solvent | thieme-connect.de |

| Aqueous Solvent | Synthesis of 2-amino-5-iodopyridine | Water as solvent, no organic waste | google.com |

| Continuous-Flow | Synthesis of pyrazinamide derivatives | Immobilized enzyme catalyst, scalability | rsc.orgresearchgate.netrsc.org |

| Continuous-Flow | Synthesis of tetrahydropyridopyrazine derivatives | In-situ hydrogen generation, multi-step single process | atmiyauni.ac.in |

Elucidating the Chemical Reactivity of 2 Iodo 5 Methoxypyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and 2-iodo-5-methoxypyrazine serves as a key building block in this context. The reactivity of the carbon-iodine bond facilitates reactions like Suzuki-Miyaura, Sonogashira, and Kumada-Corriu couplings, allowing for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, such as this compound, in the presence of a palladium catalyst and a base. libretexts.org

The substrate scope of Suzuki-Miyaura coupling reactions involving halogenated methoxypyrazines is broad, accommodating various aryl and heteroaryl boronic acids. However, limitations exist. For instance, highly sterically hindered boronic acids or those with multiple bulky substituents near the boron atom can lead to lower yields. utrgv.edu The reactivity of the halogenated pyrazine (B50134) itself is also a factor; while iodopyrazines are generally reactive, the corresponding chloro derivatives often require more forcing conditions or specialized catalyst systems to achieve efficient coupling. libretexts.org Furthermore, the presence of strongly electron-donating groups on the pyrazine ring can sometimes deactivate the substrate towards oxidative addition, potentially leading to slower reactions and lower yields. rsc.org

A comparative study on halogenated aminopyrazoles revealed that bromo and chloro derivatives were superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation side reactions. researchgate.net While not directly about methoxypyrazines, this suggests that the nature of the halogen is a critical parameter influencing the outcome of the coupling.

Table 1: Substrate Scope in Suzuki-Miyaura Coupling of Halogenated Pyrazines

| Halogenated Pyrazine | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-trifluoromethoxypyrazine | Phenylboronic acid | Pd(OAc)₂/SPhos | 2-Phenyl-5-trifluoromethoxypyrazine | High | mdpi.com |

| 2-Iodo-1-cyclohexylbenzimidazole | Various aryl/heteroaryl boronic acids | PdCl₂/SPhos | 2-(Hetero)aryl-1-cyclohexylbenzimidazoles | Good to excellent | urfu.ruresearchgate.net |

Reaction conditions play a pivotal role in the success of Suzuki-Miyaura couplings with this compound.

Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate Suzuki-Miyaura coupling reactions, often leading to higher yields in shorter reaction times compared to conventional heating. acs.orgresearchgate.netnih.gov This technique is particularly valuable for activating less reactive substrates and can contribute to more environmentally friendly processes by increasing efficiency. researchgate.net

Ligand Systems: The choice of phosphine (B1218219) ligand is crucial for the efficiency and selectivity of the palladium catalyst. wikipedia.org Bulky, electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have proven effective in promoting the coupling of challenging substrates. researchgate.netnih.gov The ligand influences both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org

Trifluoroborates: Potassium organotrifluoroborates have emerged as stable and highly reactive alternatives to boronic acids in Suzuki-Miyaura couplings. nih.govresearchgate.net They are often more reactive than the corresponding boronic acids, particularly under anhydrous conditions, and can lead to improved yields. rsc.orgacs.org The use of trifluoroborates can sometimes overcome limitations seen with boronic acids, such as slow reactions or the formation of byproducts. rsc.org

Table 2: Effect of Reaction Conditions on Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl bromides | Arylboronic acids | Pd EnCat 30 | Microwave, 20 min | ~72-fold rate increase vs. thermal | researchgate.net |

| 2-Iodoenaminones | Arylboronic acids | Pd(PPh₃)₄ | Microwave | Dramatic rate enhancement | nih.gov |

| 2-Halo-deazapurines | Potassium organotrifluoroborates | Pd₂(dba)₃/RuPhos | Thermal | Alkyltrifluoroborates less reactive | researchgate.net |

In polyhalogenated pyrazines, achieving site-selective cross-coupling is a significant synthetic challenge. The inherent reactivity of different halogen positions can be exploited to introduce various substituents in a controlled manner. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. nih.gov For polyhalogenated pyrazines, the electronic environment of each carbon-halogen bond also plays a crucial role. For instance, in 2,5-dibromo-3-methoxypyrazine (B1588872), the bromine at the C2 position is activated by the adjacent methoxy (B1213986) group, leading to preferential reaction at this site. nih.govrsc.org

Ligand choice can also be a powerful tool to control site-selectivity. nih.govrsc.org For example, in the coupling of 3,5-dichloropyridazine, electron-deficient bidentate ligands favored reaction at the C3 position, while electron-rich monodentate ligands promoted coupling at C5. nih.gov Such strategies are crucial for the synthesis of complex, asymmetrically substituted pyrazine derivatives. researchgate.netuva.es

Table 3: Site-Selective Suzuki-Miyaura Coupling of Polyhalogenated Heterocycles | Substrate | Position of Reactivity | Directing Factor | Catalyst/Ligand | Reference | | --- | --- | --- | --- | | 2,5-Dibromo-3-methoxypyrazine | C2 | Methoxy group | Not specified | nih.govrsc.org | | 3,5-Dichloropyridazine | C3 | Electron-deficient bidentate ligand (dppf) | Pd(OAc)₂/dppf | nih.gov | | 3,5-Dichloropyridazine | C5 | Electron-rich monodentate ligand (Qphos) | Pd(OAc)₂/Qphos | nih.gov | | 2,4-Dichloropyrimidines | C4 | Favored oxidative addition | Not specified | researchgate.net |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. researchgate.netorganic-chemistry.org This reaction is a highly effective method for introducing alkyne moieties onto the pyrazine ring of this compound. The resulting alkynylpyrazines are versatile intermediates for further transformations. The reaction typically requires anhydrous and anaerobic conditions, though newer protocols have been developed to overcome these limitations. organic-chemistry.org The regioselectivity of Sonogashira couplings with polyhalogenated heterocycles can often be controlled by carefully adjusting reaction conditions, allowing for the stepwise functionalization of the pyrazine core. dntb.gov.ua

Suzuki-Miyaura Coupling Reactions

in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic systems like pyrazines. The reactivity and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents on the pyrazine ring.

Regioselectivity in SNAr of Substituted Pyrazines

The position of nucleophilic attack on a substituted pyrazine ring is not random; it is directed by the electronic nature of the substituents already present. acs.orgnih.gov In unsymmetrically substituted pyrazines, this directing effect is crucial for predicting the outcome of a reaction.

Studies on 2-substituted 3,5-dichloropyrazines have provided significant insights into these regioselective patterns. acs.orgnih.govresearchgate.net A clear trend has been established:

Electron-withdrawing groups (EWGs) at the 2-position direct incoming nucleophiles to attack the 5-position. acs.orgnih.govresearchgate.net

Electron-donating groups (EDGs) at the 2-position direct nucleophilic attack to the 3-position. acs.orgnih.govresearchgate.net

These experimental observations are supported by computational analysis using the Fukui index, which helps predict the most likely sites for nucleophilic attack. acs.orgnih.gov

Table 1: Regioselectivity in SNAr of 2-Substituted 3,5-Dichloropyrazines

| 2-Substituent Type | Preferred Position of Nucleophilic Attack |

| Electron-Withdrawing Group (EWG) | 5-position acs.orgnih.govresearchgate.net |

| Electron-Donating Group (EDG) | 3-position acs.orgnih.govresearchgate.net |

Influence of Substituent Electronic Properties on SNAr Pathway

The electronic properties of substituents play a dominant role in determining the reactivity and selectivity of SNAr reactions on the pyrazine core. researchgate.net The pyrazine ring itself is an electron-deficient heterocycle, more so than pyridine (B92270) or pyrimidine, which makes it inherently susceptible to nucleophilic attack. acs.org

In the case of this compound, the two substituents have opposing electronic effects:

Iodine (Iodo group): While halogens are generally considered deactivating due to their inductive electron-withdrawing effect, they can also donate electron density through resonance via their lone pairs. acs.org In the context of 3,5-dichloro-2-iodopyrazine, the iodo group's resonance effect can increase the electron density of the pyrazine ring, making reactions less selective and favoring attack at the 3-position, contrary to what would be expected from its inductive effect alone. acs.org

Methoxy group (-OCH₃): This is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, potentially deactivating it towards nucleophilic attack. However, its position can also direct the regioselectivity of reactions.

Other Advanced Chemical Transformations

Beyond SNAr, this compound can undergo other advanced chemical transformations, enabling the synthesis of diverse and complex molecules.

Oxidation Reactions (e.g., N-Oxidation using Dioxiranes)

Dioxiranes, such as dimethyldioxirane (B1199080) (DMD), are powerful, metal-free oxidizing agents capable of oxidizing various functional groups, including heteroatoms in aromatic rings. wikipedia.org The oxidation of nitrogen-containing heterocycles like pyrazines leads to the formation of N-oxides. iupac.org

The reaction mechanism involves an electrophilic oxygen transfer from the dioxirane (B86890) to the nitrogen atom of the pyrazine ring. wikipedia.orgiupac.org The reactivity of the pyrazine ring towards oxidation is influenced by its electron density. Electron-donating groups on the ring would be expected to increase the rate of N-oxidation. The conversion of pyridine to pyridine N-oxide using a dioxirane generated in situ is a well-established example of this type of transformation. iupac.org While specific studies on this compound were not found, the general principles of dioxirane oxidations suggest that it would be a viable substrate for N-oxidation. wikipedia.orgiupac.org

Interestingly, related iodo-methoxy-substituted aromatic compounds, such as 2-iodo-N-isopropyl-5-methoxybenzamide, have been studied as catalysts in oxidation reactions, where the iodine atom plays a key role in the catalytic cycle. nih.govbeilstein-journals.org This highlights the rich oxidative chemistry associated with molecules containing both iodo and methoxy functionalities.

Amination Reactions via Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-nitrogen (C-N) bonds in modern organic synthesis. rsc.org For halo-substituted pyrazines like this compound, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is a powerful method for introducing amine functionalities. rsc.org

Research has shown that halopyrazines are effective substrates for these reactions. rsc.org While chloropyrazines can be coupled with amines at very low catalyst loadings, iodopyrazines typically require higher catalyst concentrations and longer reaction times to achieve similar results. rsc.org

The regioselectivity of such coupling reactions can also be influenced by substituents. For instance, in the Suzuki coupling of 2,5-dibromo-3-methoxypyrazine, the methoxy group directs the reaction, leading to the substitution of the ortho-halogen. researchgate.net This directing effect is attributed to the coordination of the methoxy group's oxygen atom to the palladium catalyst center. researchgate.net A similar directing effect could be anticipated for this compound in metal-catalyzed amination reactions, potentially favoring the substitution of the iodo group.

Computational and Theoretical Insights into 2 Iodo 5 Methoxypyrazine Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic reactions. researchgate.net It allows for the determination of reaction pathways, transition state structures, and the exploration of stereochemical and regioselective outcomes. researchgate.net

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. This involves locating transition states, which are the highest energy points along the minimum energy path. chemrxiv.org The identification of these transient structures is crucial for understanding reaction kinetics and mechanisms. chemrxiv.org For pyrazine (B50134) systems, DFT can elucidate the intricate steps involved in various transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. researchgate.netrsc.org In SNAr reactions, for instance, calculations can determine whether the reaction proceeds through a stable intermediate (a Meisenheimer complex) or a single transition state. researchgate.net

The general mechanism for oxidative addition to a palladium(0) complex, a key step in many cross-coupling reactions, involves the formation of a π-complex intermediate, which then proceeds through a transition state to form the Pd(II) product. rsc.org Two primary types of transition states have been proposed: a three-centered, relatively non-polar state and a more polarized state resembling an SNAr mechanism. rsc.org Computational models can distinguish between these possibilities for specific substrates like 2-iodo-5-methoxypyrazine.

Stereochemical and Regioselective Aspects of Pyrazine Transformations

Many reactions involving substituted pyrazines can yield multiple isomers. DFT provides a framework to predict and rationalize the observed stereochemistry and regioselectivity. For instance, in the nucleophilic aromatic substitution of 2-substituted 3,5-dichloropyrazines, the nature of the substituent at the 2-position dictates the position of nucleophilic attack. researchgate.net Electron-withdrawing groups direct the attack to the 5-position, while electron-donating groups favor the 3-position. researchgate.net This regioselectivity can be rationalized through computational analysis of the electronic properties of the pyrazine ring. researchgate.net

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity of dihalogenated pyrazines is a critical aspect. For 2,5-dibromo-3-methoxypyrazine (B1588872), the reaction with indolylboronic acids has been shown to yield the 2-arylated product selectively. researchgate.net This outcome is attributed to the "assistance" of the methoxy (B1213986) group, which may coordinate with the palladium catalyst, directing the reaction to the adjacent ortho position. researchgate.net Computational models can quantify the energetic differences between the transition states leading to the different regioisomers, providing a theoretical basis for the observed selectivity. nih.gov

Reactivity Models for Catalytic Processes

Predicting the outcomes of catalytic reactions is a significant challenge in chemical synthesis. scispace.com Computational models that correlate molecular structure with reactivity offer a powerful tool to address this challenge. scispace.com

Oxidative Addition Reactivity Scale Analysis in Cross-Coupling

Oxidative addition is often the rate-determining and selectivity-determining step in palladium-catalyzed cross-coupling reactions. rsc.orgscispace.comlibretexts.orgresearchgate.net A quantitative structure-reactivity model has been developed to predict the relative rates of oxidative addition for a wide range of (hetero)aryl electrophiles. rsc.orgscispace.com This model is built upon experimental data from competition experiments and utilizes molecular descriptors calculated from DFT. rsc.orgscispace.com

The model establishes a reactivity scale based on the relative free energies of activation (ΔG‡OA) for oxidative addition. rsc.orgscispace.com This allows for quantitative predictions of reaction rates and site-selectivities in various cross-coupling reactions. scispace.com For instance, in the synthesis of Dragmacidin D, a dihalogenated pyrazine core is used, and achieving selective sequential couplings is crucial. nih.gov The model can predict the difference in activation energy (ΔΔG‡OA) for the two halogen sites, which directly relates to the expected regioselectivity. nih.gov A large ΔΔG‡OA indicates high selectivity for one site. nih.gov In one synthetic route, 2-iodo-5-chloro-3-methoxypyrazine was used to maximize site-selectivity, a choice that can be rationalized and predicted by such reactivity models. nih.gov

| Substrate Feature | Descriptor Type | Role in Oxidative Addition |

| Substrate Electronics | Molecular Electrostatic Potential (ESP) | Describes the electronic character of specific atoms in the substrate, influencing the interaction with the metal center. scispace.com |

| Steric Hindrance | A-values | Quantifies the steric bulk of substituents, which can affect the approach of the catalyst. scispace.com |

| Bond Strength | Intrinsic Bond Strength Index (IBSI) | Represents the strength of the carbon-halogen bond being broken. scispace.com |

| Leaving Group Ability | pKa of Conjugate Acid | Accounts for the stability of the leaving group anion that forms during the reaction. scispace.com |

| This table outlines the key molecular descriptors used in a quantitative model to predict oxidative addition reactivity. |

Fukui Index and Electron Density Distribution Analysis for Regioselectivity

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic or electrophilic attack. d-nb.infojoaquinbarroso.com It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. joaquinbarroso.com The condensed Fukui index simplifies this by providing a value for each atom in the molecule. joaquinbarroso.com

For predicting regioselectivity in reactions like the SNAr on pyrazines, the Fukui index is a valuable tool. researchgate.net By calculating the Fukui functions for electrophilic attack (f+), one can identify the carbon atoms most susceptible to a nucleophilic attack. joaquinbarroso.comresearchgate.net In the case of 2-substituted 3,5-dichloropyrazines, a computational rationale based on the Fukui index at the reacting centers aligns with the experimental observation that electron-withdrawing groups at C2 direct substitution to C5, while electron-donating groups direct to C3. researchgate.net This analysis of electron density distribution provides a clear picture of the inherent reactivity of the pyrazine core as modulated by its substituents. researchgate.net

Solvent and Substituent Effects on Reaction Kinetics and Selectivity

The reaction environment, including the solvent and the nature of substituents, can significantly influence the rate and outcome of a chemical reaction. researchgate.net Computational studies can model these effects, providing insights that are often difficult to obtain experimentally.

DFT calculations can incorporate solvent effects through various models, such as the Conductor-like Screening Model (COSMO). rsc.org These models simulate the dielectric environment of the solvent, allowing for a more accurate prediction of reaction energetics and pathways in solution. rsc.org For SNAr reactions, solvent calculations can show a similar hypersurface landscape to the gas phase but with different activation energies, highlighting the solvent's role in stabilizing or destabilizing transition states and intermediates. researchgate.net

Substituent effects are also readily studied using computational methods. By systematically varying the substituents on the pyrazine ring and calculating the corresponding reaction barriers and selectivities, a quantitative understanding of their electronic and steric influence can be developed. researchgate.net For example, the effect of the methoxy group in this compound on its reactivity in cross-coupling reactions can be computationally modeled to explain its directing effect. researchgate.net Similarly, the influence of different protecting groups on an indole (B1671886) moiety coupled to a pyrazine core has been observed to have a significant effect on reactivity, an observation that can be explored and quantified through theoretical calculations. nih.gov

| Factor | Influence on Reaction | Computational Approach |

| Solvent | Can stabilize or destabilize reactants, intermediates, and transition states, altering reaction rates and selectivity. | Implicit solvent models (e.g., COSMO) or explicit solvent molecules can be included in DFT calculations to model the bulk and specific solvent effects. researchgate.netrsc.org |

| Substituents | Modify the electronic and steric properties of the pyrazine ring, influencing reaction site reactivity and accessibility. | Systematic variation of substituents in computational models allows for the quantification of their electronic (e.g., Hammett parameters) and steric (e.g., A-values) effects on reaction barriers and product distributions. researchgate.netscispace.com |

| This table summarizes the influence of solvent and substituents on reaction kinetics and selectivity and the computational methods used to study these effects. |

Advanced Applications of 2 Iodo 5 Methoxypyrazine in Chemical Sciences

Building Block in Complex Heterocyclic Synthesis

The presence of a reactive iodine atom on the pyrazine (B50134) ring allows for a variety of cross-coupling reactions, making 2-Iodo-5-methoxypyrazine a key starting material for the construction of intricate heterocyclic systems. This reactivity is particularly exploited in the field of medicinal chemistry for the development of novel therapeutic agents.

Precursor for Bioactive Molecule Scaffolds (e.g., Dragmacidin D Analogs, Gamma-Secretase Modulators)

The pyrazine moiety is a core component of several biologically active natural products and synthetic compounds. While direct synthesis of the marine alkaloid Dragmacidin D using this compound is not prominently documented, the general synthetic strategies for Dragmacidin D and its analogs often involve the construction of a central pyrazinone core flanked by indole (B1671886) substituents. nih.govnih.govnih.govnagoya-u.ac.jpresearchgate.netsynarchive.com These syntheses frequently employ palladium-catalyzed cross-coupling reactions to form the key carbon-carbon and carbon-nitrogen bonds. The iodo-substituent in this compound makes it an ideal candidate for such coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce the necessary indole or other heterocyclic fragments required for Dragmacidin-like structures.

A more direct application of methoxypyrazine scaffolds is found in the development of gamma-secretase modulators (GSMs), which are a promising class of drugs for the treatment of Alzheimer's disease. nih.govrawdatalibrary.netescholarship.orgnih.govresearchgate.net Research has shown that incorporating a methoxypyrazine unit into the core structure of GSMs can lead to compounds with improved activity in reducing the production of the amyloid-beta 42 (Aβ42) peptide. escholarship.org For instance, a methoxypyrazine-containing analog demonstrated an IC50 value of 89 nM for the attenuation of Aβ42 production. escholarship.org The synthesis of such complex modulators often relies on the functionalization of a pre-existing heterocyclic core, where a halogenated precursor like this compound would serve as a crucial starting point for introducing further complexity through cross-coupling chemistry.

| Bioactive Scaffold | Precursor Role of this compound (Potential) | Key Reactions |

| Dragmacidin D Analogs | Introduction of the pyrazine core and subsequent coupling with indole moieties. | Suzuki, Stille, Buchwald-Hartwig couplings |

| Gamma-Secretase Modulators | Formation of the methoxypyrazine core of the modulator. | Cross-coupling reactions to build the tetracyclic scaffold. |

Integration into Multi-Functionalized Pyrazine Systems for Drug Discovery

The pyrazine heterocycle is a recognized "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs. acs.orgmdpi.com The ability to introduce multiple and diverse substituents onto the pyrazine ring is crucial for fine-tuning the pharmacological properties of a drug candidate. Halogenated pyrazines, such as this compound, are pivotal intermediates in this process. rsc.org The iodo group serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Negishi couplings. rsc.orgnih.govresearchgate.netwikipedia.orgnih.govrsc.org

These reactions allow for the regioselective introduction of various functional groups, such as aryl, heteroaryl, and alkyl substituents, onto the pyrazine core. mdpi.com This capability enables the systematic exploration of the chemical space around the pyrazine scaffold, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds. The methoxy (B1213986) group in this compound can also influence the electronic properties and metabolic stability of the resulting molecules, further contributing to their potential as drug candidates.

Role in Materials Science and Organic Electronics

The electronic properties of the pyrazine ring, specifically its electron-deficient nature, make it an attractive component for the design of organic materials with applications in electronics.

Synthesis of Conjugated Polypyrazine Derivatives

Conjugated polymers containing pyrazine units in their backbone are of interest for their potential use in organic electronic devices due to their n-type (electron-accepting) characteristics. nih.govrsc.orgresearchgate.netnih.gov The synthesis of such polymers often involves step-growth polymerization methods, such as Suzuki or Stille coupling, which require di-functional monomers. While this compound is a mono-functionalized halide, it can be converted into a di-functional monomer suitable for polymerization through further chemical modifications. For example, the methoxy group could be converted to a triflate, or another halogen could be introduced at a different position on the ring. Alternatively, palladium and copper-free dehydrohalogenation polymerization of pyrazinacene monomers has been shown to produce high molecular weight conjugated polymers. rsc.org The reactivity of the iodo-substituent in this compound makes it a plausible starting point for the synthesis of monomers for such polymerization reactions. acs.org

Development of Electron/Hole Transporting Materials in Organic Electronics

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, is highly dependent on the efficiency of charge transport within the device. nih.gov Materials with good electron or hole mobility are therefore essential. The electron-deficient nature of the pyrazine ring makes it an excellent core for the construction of both electron-transporting and hole-transporting materials. researchgate.netepa.govpku.edu.cnacs.orgresearchgate.netrsc.orgmdpi.combeilstein-journals.org

In the context of hole-transporting materials (HTMs), the pyrazine core can be functionalized with electron-donating peripheral groups, such as triphenylamine (B166846) derivatives. researchgate.netepa.govpku.edu.cn This design creates a molecule with a distinct highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating hole injection and transport. The synthesis of such materials often involves the coupling of a halogenated pyrazine core with the desired electron-donating moieties. This compound, with its reactive iodine atom, is a suitable precursor for the synthesis of these advanced HTMs. The methoxy group can further modulate the electronic energy levels of the final material, allowing for fine-tuning of its properties to match the energy levels of other components in the electronic device. For example, a pyrazine-cored HTM, PT-TPA, has been successfully used in p-i-n planar perovskite solar cells, demonstrating the viability of this molecular design. epa.govpku.edu.cn

| Material Type | Role of Pyrazine Core | Potential Synthetic Route from this compound |

| Conjugated Polypyrazines | Electron-deficient unit in the polymer backbone. | Conversion to a di-functional monomer followed by polymerization (e.g., Suzuki coupling). |

| Hole Transporting Materials | Electron-deficient core to facilitate charge separation and transport. | Cross-coupling with electron-donating groups (e.g., triphenylamines). |

Precursor for Advanced Ligand Design for Metal Complexes

The coordination chemistry of pyrazine-based ligands is a rich and expanding field, with applications in catalysis, materials science, and bioinorganic chemistry. nih.govmassey.ac.nzresearchgate.net The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting metal complex.

This compound serves as an excellent starting material for the synthesis of more complex and functionalized pyrazine ligands. mdpi.com The iodo group can be readily displaced or used in cross-coupling reactions to attach other coordinating groups, such as pyridines, imidazoles, or phosphines. This allows for the creation of bidentate, tridentate, or even polydentate ligands with well-defined geometries. For example, 2-iodopyrazine (B2397660) has been successfully coupled with dithiocarbonate units to create pro-ligands that model the molybdopterin cofactor. mdpi.com This demonstrates the utility of iodo-pyrazines in constructing sophisticated ligand frameworks. The methoxy group on the this compound backbone can also influence the ligand's properties by altering the electron density at the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complex.

Advanced Analytical Methodologies for Characterization of 2 Iodo 5 Methoxypyrazine and Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Iodo-5-methoxypyrazine in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like Heteronuclear Multiple Bond Correlation (HMBC), allows for the complete assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine (B50134) ring, and a singlet in the aliphatic region for the methoxy (B1213986) group protons. The pyrazine ring itself exhibits a characteristic singlet at approximately δ 8.59 ppm in CDCl₃ thieme-connect.de. The electronic effects of the iodo and methoxy substituents significantly influence the chemical shifts of the remaining ring protons. The methoxy group is electron-donating, while the iodo group is electron-withdrawing. This results in distinct chemical shifts for the protons at the C3 and C6 positions.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four signals are anticipated for the pyrazine ring carbons and one for the methoxy carbon. The carbon attached to the iodine atom (C2) will be shifted significantly upfield due to the heavy atom effect. The ¹³C NMR spectrum of the parent pyrazine shows a singlet at δ 145 ppm thieme-connect.de. Substituent effects can be used to predict the shifts in the substituted derivative.

2D NMR and HMBC: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment. An HMBC experiment would reveal long-range (2-3 bond) correlations between the methoxy protons and the C5 of the pyrazine ring, as well as correlations between the ring protons and adjacent ring carbons, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H3 | ~8.1-8.3 | - | C2, C5 |

| H6 | ~8.0-8.2 | - | C5, C2 |

| OCH₃ | ~4.0 | - | C5 |

| C2 | - | ~120-130 | - |

| C3 | - | ~140-145 | - |

| C5 | - | ~155-160 | - |

| C6 | - | ~135-140 | - |

| OCH₃ | - | ~55-60 | - |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecular ion, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound (C₅H₅IN₂O), the expected monoisotopic mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm the molecular formula. The technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| C₅H₅IN₂O | [M+H]⁺ | 236.9520 | Within ± 5 ppm of calculated |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly suitable for the analysis of pyrazine derivatives in complex mixtures mdpi.com. A reversed-phase HPLC column can be used to separate this compound from impurities or other reaction components. The mass spectrometer then provides mass information for the eluted compounds. LC-MS can be used for reaction monitoring, purity assessment, and quantitative analysis. The choice of ionization source, such as Electrospray Ionization (ESI), is critical for generating ions of the analyte for MS detection theaspd.com.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. These include aromatic C-H stretching, C=N and C=C stretching vibrations of the pyrazine ring, C-O stretching of the methoxy group, and the C-I stretching vibration.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Pyrazine Ring (C=N, C=C) | Stretching | 1400-1600 |

| Methoxy (C-O) | Asymmetric Stretching | 1200-1300 |

| Methoxy (C-O) | Symmetric Stretching | 1000-1100 |

| C-I | Stretching | 500-600 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds like substituted pyrazines researchgate.netunibo.itsigmaaldrich.com. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a methoxy radical (•OCH₃), and cleavage of the C-I bond to lose an iodine radical (•I) wikipedia.orglibretexts.org. The retention time from the GC provides an additional layer of identification when compared against a known standard. GC-MS is widely used for both qualitative identification and quantitative analysis of pyrazines in various matrices researchgate.netmdpi.com.

Table 4: Predicted Key Mass Fragments in the EI-MS of this compound

| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |

| [M]⁺• | Molecular Ion | 236 |

| [M-CH₃]⁺ | Loss of a methyl radical | 221 |

| [M-CO]⁺• | Loss of carbon monoxide | 208 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 205 |

| [M-I]⁺ | Loss of an iodine radical | 109 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound and its derivatives, HPLC offers a valuable alternative and complementary approach to gas chromatography, particularly for less volatile or thermally sensitive derivatives. While specific HPLC methods for this compound are not extensively detailed in currently available literature, methodologies for related methoxypyrazines and other aromatic compounds can be adapted for its analysis. sielc.comnih.govucdavis.edu

A typical HPLC system for the analysis of pyrazine derivatives would employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. helixchrom.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of this compound, influenced by the methoxy and iodo functional groups, will dictate its retention behavior.

Isocratic elution, using a constant mobile phase composition, or gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation. sielc.comhelixchrom.com A common mobile phase for related compounds consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., sulfuric acid or trifluoroacetic acid) to improve peak shape and resolution. sielc.comsielc.com Detection is typically achieved using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region. sielc.com For enhanced sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with the HPLC system (HPLC-MS). nih.gov

Detailed research findings on the specific HPLC analysis of this compound are limited. However, based on methods for similar compounds, a starting point for method development can be proposed. For instance, a method for 2-methoxypyrazine utilizes a mixed-mode stationary phase column with an isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer, and UV detection at 200 nm. sielc.com The retention time for 2-methoxypyrazine under these conditions was reported to be 3.92 minutes. sielc.com The introduction of an iodine atom in this compound would likely increase its retention time on a reversed-phase column compared to its non-iodinated counterpart due to increased hydrophobicity.

The following interactive data table summarizes potential HPLC conditions that could be adapted for the analysis of this compound, based on methodologies for related compounds.

| Parameter | Condition | Rationale / Expected Outcome |

| Column | Reversed-Phase C18 or Mixed-Mode | C18 is a standard choice for nonpolar to moderately polar compounds. A mixed-mode column could offer unique selectivity. sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for reversed-phase HPLC, allowing for adjustment of elution strength. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient elution can improve separation of complex mixtures and reduce analysis time. |

| Buffer | Sulfuric Acid or Trifluoroacetic Acid (TFA) | Improves peak symmetry by suppressing the ionization of silanol groups on the stationary phase. sielc.comsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | A typical flow rate for analytical HPLC, balancing analysis time and column efficiency. |

| Detection | UV (e.g., 200-300 nm) or Mass Spectrometry (MS) | Pyrazines have UV absorbance. MS provides higher sensitivity and structural information. sielc.comnih.gov |

Advanced Extraction and Preconcentration Methods for Trace Analysis

The determination of trace levels of this compound and its derivatives in complex matrices often requires sophisticated extraction and preconcentration techniques to enhance sensitivity and remove interfering substances. researchgate.net Methods such as Solid-Phase Microextraction (SPME), Stir-Bar Sorptive Extraction (SBSE), and Dispersive Liquid-Liquid Microextraction (DLLME) are powerful tools for this purpose.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. vt.edu It involves the exposure of a fused silica fiber coated with a stationary phase to a sample or its headspace. The analytes partition from the sample matrix into the fiber coating. For volatile and semi-volatile compounds like methoxypyrazines, headspace SPME (HS-SPME) is often preferred. vt.eduajevonline.orgvt.edu The choice of fiber coating is crucial for selective and efficient extraction. rsc.org Common coatings for pyrazines include polydimethylsiloxane (PDMS), divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), and polyacrylate (PA). ajevonline.orgbio-conferences.orgresearchgate.net After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Stir-Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers a higher extraction phase volume compared to SPME, leading to higher recovery and sensitivity for trace analytes. researchgate.net In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to stir the sample. The analytes are extracted into the PDMS coating. Following extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed for GC analysis. SBSE has been successfully applied to the analysis of methoxypyrazines in wine, achieving very low limits of quantitation. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. mdpi.com It involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (a water-miscible organic solvent) into an aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for extraction. After centrifugation, the sedimented extraction solvent containing the concentrated analytes is collected for analysis. A study on the determination of 3-alkyl-2-methoxypyrazines in wine successfully utilized a combination of solid-phase extraction and DLLME, achieving high concentration factors and low limits of quantification. nih.gov

The following interactive data table summarizes typical experimental conditions for these advanced extraction methods, based on their application to the analysis of methoxypyrazines and other volatile compounds.

| Parameter | Solid-Phase Microextraction (SPME) | Stir-Bar Sorptive Extraction (SBSE) | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Extraction Phase | DVB/CAR/PDMS, PDMS, PA fiber coatings ajevonline.orgbio-conferences.orgresearchgate.net | PDMS coated stir bar | High-density organic solvent (e.g., chloroform, carbon tetrachloride) mdpi.comnih.gov |

| Extraction Mode | Headspace (HS-SPME) or Direct Immersion (DI-SPME) | Direct Immersion | Dispersive Liquid-Liquid |

| Key Parameters | Extraction time and temperature, sample agitation, salt addition ajevonline.orgvt.edu | Extraction time, stirring speed, sample pH | Type and volume of extraction and disperser solvents, salt addition mdpi.comnih.gov |

| Analyte Recovery | Thermal desorption into GC | Thermal desorption into GC | Solvent evaporation and reconstitution or direct injection |

| Advantages | Solvent-free, simple, automatable | High enrichment factor, high sensitivity | Fast, high enrichment factor, low solvent consumption impactfactor.org |

| Typical Application | Analysis of volatile and semi-volatile compounds in various matrices vt.edu | Trace analysis of organic compounds in aqueous samples researchgate.net | Extraction of organic and inorganic analytes from aqueous samples nih.gov |

Concluding Remarks and Future Research Perspectives

Emerging Trends in Halogenated Methoxypyrazine Chemistry

The chemistry of halogenated methoxypyrazines is currently witnessing a surge of interest, driven by the quest for novel bioactive molecules and advanced materials. A prominent trend is the utilization of these compounds in sophisticated cross-coupling reactions. The carbon-iodine bond in 2-iodo-5-methoxypyrazine offers a reactive site for the introduction of various substituents, enabling the construction of diverse molecular libraries. This reactivity is being harnessed in the synthesis of complex heterocyclic systems, which are prevalent in many biologically active compounds.

Furthermore, there is a growing focus on the development of more efficient and selective methods for the functionalization of the pyrazine (B50134) core. This includes late-stage functionalization techniques that allow for the introduction of the iodo and methoxy (B1213986) groups with high regioselectivity, a crucial aspect in the synthesis of complex target molecules. The pyrazine nucleus itself is a key component in numerous pharmaceuticals, and the strategic placement of substituents like iodine and a methoxy group can significantly influence the biological activity of the resulting compounds.

Challenges and Opportunities in Synthetic Methodology

Despite its utility, the synthesis of this compound and its derivatives is not without its challenges. A primary hurdle is achieving regioselective control during the halogenation and methoxylation of the pyrazine ring. The electron-deficient nature of the pyrazine core can complicate electrophilic substitution reactions, often leading to mixtures of isomers. Overcoming this challenge requires the development of novel synthetic strategies, potentially involving directed metalation or the use of specifically designed starting materials.

These challenges, however, present significant opportunities for innovation in synthetic organic chemistry. The development of robust and scalable synthetic routes to this compound would greatly enhance its accessibility for research and industrial applications. This includes the exploration of milder reaction conditions and the use of more environmentally benign reagents. There is also an opportunity to explore enzymatic or biocatalytic methods for the synthesis of halogenated methoxypyrazines, which could offer improved selectivity and sustainability.

A key area of opportunity lies in the further exploitation of the reactivity of the C-I bond. While traditional cross-coupling reactions are well-established, there is potential for the development of novel transformations, such as C-H activation, photoredox catalysis, and electro-organic synthesis, to further functionalize the pyrazine ring.

Untapped Potential in Functional Materials and Pharmaceutical Precursors

The unique structural and electronic features of this compound suggest a vast and largely untapped potential in the fields of functional materials and as a precursor to pharmaceuticals.

Functional Materials: The electron-deficient pyrazine ring, coupled with the potential for π-stacking interactions, makes pyrazine-containing molecules promising candidates for organic electronic materials. The iodo and methoxy substituents on the pyrazine core of this compound can be used to tune the electronic properties and solid-state packing of derived materials. This could lead to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to introduce various functional groups via the iodo moiety allows for the systematic modification of material properties.

Pharmaceutical Precursors: The pyrazine scaffold is a well-established pharmacophore found in a wide range of approved drugs. This compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates. Its known application in the preparation of substituted azaspiro[4.5]decane derivatives, which show promise as ligands for sigma-1 receptors, highlights its potential in the development of agents for neurological disorders and cancer imaging. The methoxy group can influence the metabolic stability and pharmacokinetic properties of a drug molecule, while the iodo- a site for further elaboration to introduce pharmacologically relevant functionalities. The exploration of this scaffold in the design of kinase inhibitors, anti-infective agents, and other therapeutic areas remains a promising avenue for future research.

常见问题

Q. What safety protocols should be followed when handling 2-Iodo-5-methoxypyrazine in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines (29 CFR 1910) for acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3). Use PPE (gloves, goggles, lab coats), ensure local exhaust ventilation, and avoid inhalation of vapors or dust. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in sealed containers away from heat/oxidizers .

Q. How can spectroscopic methods confirm the purity and structure of this compound?

- Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., C-I stretching at ~500 cm⁻¹) and ¹H/¹³C NMR to resolve methoxy and pyrazine ring protons. Compare with literature data for related pyrazines (e.g., 2-hydroxy-5-methoxypyrazine ). GC-MS can assess purity (>97% by GC), while refractive index (1.504–1.511) and specific gravity (1.063–1.093) provide supplementary physical validation .

Q. What regulatory compliance is required for academic use of this compound?

- Methodological Answer : Follow REACH (EU) and TSCA (US) regulations for research chemicals. Ensure compliance with local hazardous substance laws (e.g., California Prop. 65). Document disposal via licensed waste management services, as improper handling may release toxic iodine byproducts .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield?

- Methodological Answer : Adapt strategies from analogous pyrazines:

- Stepwise iodination : Use NIS (N-iodosuccinimide) in DMF at 0–5°C to minimize side reactions.

- Protection of methoxy group : Employ TEMPO to prevent oxidation during iodination .

- Purification : Use silica gel chromatography (hexane:EtOAc 4:1) to isolate the product, achieving >90% purity (validated by HPLC) .

Q. How to resolve contradictions in stability data under acidic vs. neutral conditions?

- Methodological Answer : Conduct pH-dependent stability studies :

- At pH < 3, monitor decomposition via LC-MS (e.g., formation of 5-methoxypyrazine due to iodide loss).

- Under neutral conditions, assess thermal stability via TGA/DSC.

- Contradiction Resolution : Cross-reference with hydrolysis studies on 2-hydroxy-5-methoxypyrazine, which degrades in acidic media but stabilizes in anhydrous solvents .

Q. What strategies enable the study of iodo substituent reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (80°C). Monitor iodide displacement via ¹H NMR.

- DFT Calculations : Model transition states to predict regioselectivity in coupling reactions.

- Compare with thiazole-pyrazine hybrids (e.g., 5-(5-Methylpyrazin-2-yl)thiazol-2-amine) to assess electronic effects .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to microbial targets (e.g., CYP450 enzymes).

- QSAR Analysis : Correlate iodine’s electronegativity with antimicrobial activity observed in thiazole-pyrazine hybrids .

- Validate predictions via in vitro assays (e.g., MIC testing against S. aureus) .

Data Contradiction Analysis Example

- Issue : Conflicting reports on stability under acidic conditions.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。